![molecular formula C22H16N4O2S B2485752 N-(3-(benzo[d]oxazol-2-il)fenil)-2-(2-(1H-pirrol-1-il)tiazol-4-il)acetamida CAS No. 1172697-40-3](/img/structure/B2485752.png)

N-(3-(benzo[d]oxazol-2-il)fenil)-2-(2-(1H-pirrol-1-il)tiazol-4-il)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

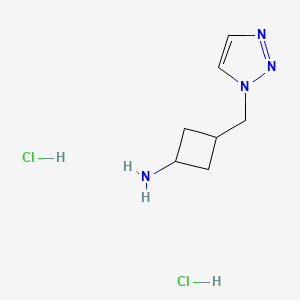

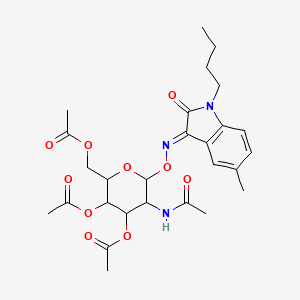

The compound is a complex organic molecule that contains several functional groups, including a pyrrole, a thiazole, and a benzo[d]oxazole. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the pyrrole, thiazole, and benzo[d]oxazole) could contribute to the compound’s stability and could affect its reactivity .Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its structure and the conditions under which it’s used. The functional groups present in the molecule could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like its size, shape, and the types of functional groups it contains could affect properties like its solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

- El compuesto 5m exhibió actividad antileishmanial in vitro potencial, con una IC50 anti-amastigote de 8.36 μM. La evaluación in vivo en ratones Balb/c infectados demostró una inhibición significativa de la carga parasitaria en el hígado y el bazo .

- Un protocolo eficiente de dos pasos permite la síntesis asimétrica de derivados de 1H-pirrol-3(2H)-ona con alta enantioselectividad (99% ee). Estos derivados se obtienen a partir de 2,3-dicetoésteres fácilmente accesibles .

- Se sintetizó el compuesto 4-(2,5-di(tiofen-2-il)-1H-pirrol-1-il)fenol (4-DTPP). Se puede polimerizar electroquímicamente en presencia de LiClO4 como electrolito de soporte en acetonitrilo (AN) .

- La 2,2,2-tricloro-1-(1H-pirrol-2-il)etanona es un compuesto con aplicaciones potenciales. Su síntesis y propiedades son de interés .

- Los investigadores han descrito una funcionalización de enlaces C–H catalizada por Rh(III) y controlada por disolvente de 2-(1H-pirazo-1-il)piridina con alquinos internos. Este método permite la síntesis divergente de productos de alquenilación C–H o productos de indazol .

Actividad Antileishmanial

Síntesis Asimétrica de 1H-Pirrol-3(2H)-onas

Polímero Electroactivo a Base de Fenol

Derivado de Tricloroacetilpirrol

Funcionalización C–H Catalizada por Rh(III)

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetPhosphatidylinositol-3-kinase (PI3K) , which plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking, making it an important target in cancer treatment .

Mode of Action

Based on the information about similar compounds, it can be inferred that it may interact with its targets, possibly inhibiting the activity of pi3k , thereby affecting the PI3K/Akt signaling pathway .

Biochemical Pathways

The compound likely affects the PI3K/Akt signaling pathway . This pathway is crucial for many cellular processes, including growth, proliferation, and survival. By inhibiting PI3K, the compound could potentially disrupt these processes, leading to the inhibition of tumor growth .

Result of Action

Given its potential role as a pi3k inhibitor, it could lead to the disruption of cellular processes such as growth and proliferation, potentially inhibiting tumor growth .

Propiedades

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O2S/c27-20(13-17-14-29-22(24-17)26-10-3-4-11-26)23-16-7-5-6-15(12-16)21-25-18-8-1-2-9-19(18)28-21/h1-12,14H,13H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEBKSQRZSYXGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CSC(=N4)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B2485671.png)

![5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2485673.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2485678.png)

![1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2485680.png)

![N-(4-methylbenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2485681.png)

![3-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/no-structure.png)